N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(17-13-8-4-5-9-15(13)23-21-17)19-10-16-20-14(11-24-16)12-6-2-1-3-7-12/h11-12H,1-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNLCKBKLUOGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NOC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and isoxazole intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Isoxazole Ring: This often involves cycloaddition reactions, where nitrile oxides react with alkynes or alkenes.
Coupling Reaction: The final step involves coupling the thiazole and isoxazole intermediates using reagents such as coupling agents or catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and the implementation of large-scale reactors to facilitate the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
- EF1502 (N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol): Core: Shares the 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffold but replaces the carboxamide with a hydroxyl and methylamino group. Substituents: Bis(3-methyl-2-thienyl) groups enhance GAT1/GAT2 dual inhibition, unlike the cyclohexylthiazole in the target compound. Activity: Demonstrated broad-spectrum anticonvulsant effects in epilepsy models due to GABA transporter modulation .
Thiazol-5-ylmethyl Derivatives (e.g., compounds y, z, l, m) :
- Core : Utilize thiazole or oxazolidine cores instead of tetrahydrobenzoisoxazole.
- Substituents : Include hydroperoxypropan-2-yl, phenyl, and ethyl groups, which alter steric and electronic properties compared to the cyclohexyl group.
- Activity : Primarily investigated for protease inhibition (e.g., HIV-1) or anticoagulant effects, differing from the neurological focus of the target compound .
N-[3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl] Derivatives :
Pharmacological Target Specificity
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The cyclohexyl group in the target compound increases logP compared to EF1502’s thienyl substituents, suggesting improved CNS penetration.
- Solubility: The carboxamide group may enhance aqueous solubility relative to EF1502’s hydroxyl/methylamino groups.
- Metabolic Stability : Thiazole rings (target compound) are generally more metabolically stable than thiophene (EF1502) or hydroperoxy groups (compound y), reducing first-pass effects .
Biological Activity
N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The specific structure of this compound contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C17H22N2O2S |
| Molecular Weight | 306.43 g/mol |
| CAS Number | Not available yet |
| Solubility | Not extensively documented |
Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
- Mechanism of Action : Isoxazole derivatives can induce apoptosis in cancer cells by modulating key apoptotic pathways. Studies have shown that specific isoxazoles can decrease the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like p21^WAF-1 .
- Case Study : A study on isoxazole derivatives demonstrated that certain compounds led to significant growth inhibition in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values as low as 5 µM . This suggests that the compound may have similar or enhanced efficacy.
Anti-inflammatory Properties
Isoxazole compounds are also noted for their anti-inflammatory effects. They can inhibit pathways involved in inflammation, potentially providing therapeutic benefits for conditions like arthritis and other inflammatory diseases.
- Mechanism of Action : The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism helps in reducing inflammation at the cellular level.
Antibacterial Activity
There is emerging evidence that some isoxazole derivatives possess antibacterial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of isoxazole derivatives. These studies reveal that modifications in the chemical structure significantly impact biological activity.
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Isoxazole Derivative 1 | Anticancer (MCF-7) | 5.0 |
| Isoxazole Derivative 2 | Anticancer (HCT116) | 16.0 |
| Isoxazole Derivative 3 | Anti-inflammatory | Not specified |
Q & A
Q. How can researchers optimize the synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide to improve yield and purity?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, such as amide bond formation between isoxazole-3-carboxylic acid derivatives and cyclohexylthiazole-containing amines. Key strategies include:
- Catalyst Selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize racemization (as demonstrated in analogous isoxazole carboxamide syntheses) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency for heterocyclic systems .
- Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., cyclization) to prevent side reactions .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the integration of cyclohexyl protons (δ ~1.2–2.0 ppm) and isoxazole/tetrahydrobenzo ring systems (δ ~6.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with ppm-level accuracy .
- HPLC-PDA : Monitor purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Screen against kinase or G-protein-coupled receptor (GPCR) libraries, given the thiazole and isoxazole moieties’ affinity for ATP-binding pockets .
- In Vitro Assays : Test mitochondrial modulation (e.g., membrane potential via Rh123 fluorescence) based on structural analogs’ effects on energy metabolism .
Advanced Research Questions
Q. How should contradictory data on the compound’s biological activity (e.g., stimulatory vs. inhibitory effects) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform EC/IC curves across a 10 nM–100 µM range to identify biphasic effects .
- Mechanistic Profiling : Use phosphoproteomics or metabolomics to distinguish primary targets from downstream compensatory pathways .
- Assay Validation : Compare results across orthogonal platforms (e.g., fluorescence-based vs. electrophysiology for ion channel targets) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Zebrafish Embryos : Assess acute toxicity (LC) and biodistribution via fluorescent tagging .
- Rodent Models : Conduct pharmacokinetic studies in C57BL/6 mice (oral/i.v. administration) with LC-MS/MS quantification of plasma and tissue concentrations .
- Mitochondrial Toxicity : Measure respiratory control ratios (RCR) in isolated liver mitochondria to detect off-target effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Variation : Modify the cyclohexyl group (e.g., replace with adamantane) to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteric Replacement : Swap the tetrahydrobenzo[d]isoxazole with a benzothiazole to test selectivity for kinase vs. protease targets .
- Pharmacophore Mapping : Use X-ray crystallography or Cryo-EM to identify critical hydrogen-bonding interactions (e.g., carboxamide with Lys residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
